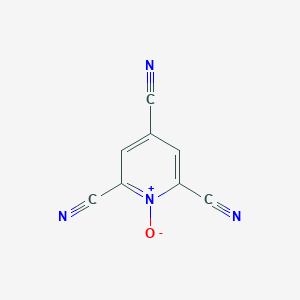![molecular formula C10H10S B14709358 [(Ethylsulfanyl)ethynyl]benzene CAS No. 14476-62-1](/img/structure/B14709358.png)
[(Ethylsulfanyl)ethynyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Ethylsulfanyl)ethynyl]benzene is an organic compound with the molecular formula C10H10S It consists of a benzene ring substituted with an ethynyl group and an ethylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Ethylsulfanyl)ethynyl]benzene typically involves the reaction of ethynylbenzene with ethylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[(Ethylsulfanyl)ethynyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethynyl group can be reduced to form ethylbenzene derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the ethynyl group.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylbenzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
[(Ethylsulfanyl)ethynyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(Ethylsulfanyl)ethynyl]benzene involves its interaction with various molecular targets. The ethylsulfanyl group can undergo oxidation to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. The ethynyl group can participate in cycloaddition reactions, forming new carbon-carbon bonds and modifying the structure of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethynylbenzene: Lacks the ethylsulfanyl group, making it less reactive in oxidation reactions.
Ethylbenzene: Lacks both the ethynyl and ethylsulfanyl groups, making it less versatile in chemical reactions.
Phenylacetylene: Similar to ethynylbenzene but with a different substitution pattern.
Uniqueness
[(Ethylsulfanyl)ethynyl]benzene is unique due to the presence of both the ethylsulfanyl and ethynyl groups, which provide a combination of reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
14476-62-1 |
|---|---|
Formule moléculaire |
C10H10S |
Poids moléculaire |
162.25 g/mol |
Nom IUPAC |
2-ethylsulfanylethynylbenzene |
InChI |
InChI=1S/C10H10S/c1-2-11-9-8-10-6-4-3-5-7-10/h3-7H,2H2,1H3 |
Clé InChI |
OIBZCMSPZCVBBR-UHFFFAOYSA-N |
SMILES canonique |
CCSC#CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



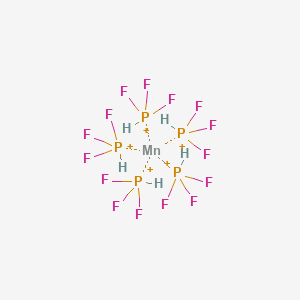
![3-[(Prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14709294.png)

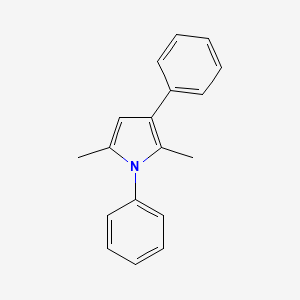
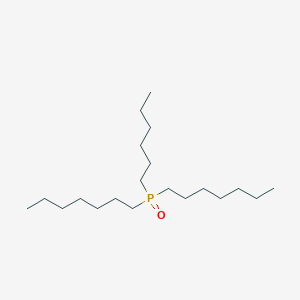
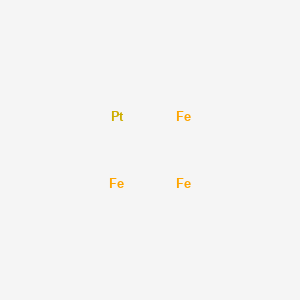
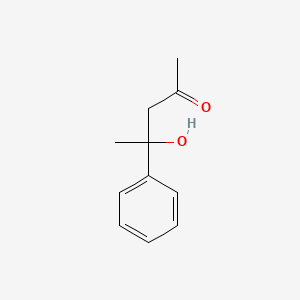


![6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B14709352.png)

